molecular formula C9H15NO2 B2837547 N-cyclopropyloxane-2-carboxamide CAS No. 1339154-07-2

N-cyclopropyloxane-2-carboxamide

Cat. No.: B2837547
CAS No.: 1339154-07-2
M. Wt: 169.224
InChI Key: GKVXZULAOXSRBT-UHFFFAOYSA-N
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Description

N-cyclopropyloxane-2-carboxamide is a synthetic carboxamide derivative of high interest in medicinal chemistry and drug discovery research. Carboxamides are a privileged scaffold in pharmaceutical development due to their metabolic stability and ability to participate in hydrogen bonding, which is crucial for target binding . Compounds featuring a cyclopropyl group, like this one, are often investigated for the conformational rigidity they impart, which can enhance binding affinity, improve metabolic stability, and reduce off-target effects . Research into structurally similar N-benzylpyrazine-2-carboxamides has demonstrated significant biological activities, including potent antimycobacterial and antifungal properties, highlighting the general research value of the carboxamide functional group . Similarly, novel carbamothioyl-furan-2-carboxamide derivatives have shown promising in vitro anti-cancer potential, suggesting the applicability of such compounds in oncological research . Researchers may explore this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core structure for probing biological mechanisms. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclopropyloxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(10-7-4-5-7)8-3-1-2-6-12-8/h7-8H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVXZULAOXSRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyloxane-2-carboxamide typically involves the reaction of cyclopropanecarboxylic acid with ammonia or an amine under specific conditions. One common method includes the amidation of cyclopropanecarboxylic acid using ammonia in the presence of a catalyst . This reaction can be carried out under mild conditions, making it suitable for industrial-scale production.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyloxane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield cyclopropanecarboxylic acid, while reduction can produce cyclopropylamine.

Mechanism of Action

The mechanism by which N-cyclopropyloxane-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making the compound a valuable tool for studying enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyloxane-2-carboxamide include other cyclopropane derivatives and carboxamides, such as cyclopropanecarboxylic acid and cyclopropylamine .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a cyclopropane ring and an oxane ring with a carboxamide functional group

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyloxane-2-carboxamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring formation and carboxamide coupling. Key steps may resemble protocols for structurally related compounds (e.g., furan- or pyrimidine-containing carboxamides). Optimization strategies include:

  • Temperature Control : Maintaining low temperatures during cyclopropane group introduction to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in carboxamide formation .
  • High-Throughput Screening : For rapid identification of optimal catalysts or reagents .
    • Data Table : Example reaction parameters from analogous syntheses:
StepReagentsTemp (°C)Yield (%)
Cyclopropane FormationNaH, Cyclopropane precursor0–1060–75
Carboxamide CouplingEDCI, HOBt2570–85

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify cyclopropane protons (δ 0.5–1.5 ppm) and carboxamide carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation (e.g., [M+H]+ ion matching theoretical mass) .
  • Chromatography : HPLC with UV detection (λ ~210–260 nm) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational models predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Descriptors : Use PubChem-derived parameters (e.g., topological polar surface area, logP) to predict absorption and blood-brain barrier permeability .
  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to estimate solubility, cytochrome P450 interactions, and toxicity risks .
    • Example Prediction :
PropertyPredicted Value
logP (Lipophilicity)2.8 ± 0.3
Plasma Protein Binding85–90%

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line selection, incubation time) across labs .
  • Dose-Response Studies : Identify non-linear activity trends (e.g., hormetic effects at low vs. high concentrations) .
  • Meta-Analysis : Pool data from multiple studies to assess statistical significance of conflicting results .

Q. How can researchers design interaction studies to elucidate the mechanism of action of this compound?

  • Methodological Answer :

  • Target Identification : Use pull-down assays with biotinylated derivatives or affinity chromatography .
  • Molecular Docking : Simulate binding to proposed targets (e.g., kinase domains) using AutoDock Vina .
  • Pathway Analysis : RNA sequencing or phosphoproteomics to map downstream signaling effects .

Q. What approaches are effective for structure-activity relationship (SAR) studies to optimize bioactivity?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify the cyclopropane, oxane, or carboxamide groups (e.g., fluorination of the phenyl ring) .
  • In Silico SAR : Combine molecular dynamics simulations with free-energy calculations (e.g., MM-PBSA) to prioritize derivatives .
    • Data Table : Example SAR trends from analogous compounds:
SubstituentBioactivity (IC50, μM)
-H (Parent)25.3
-CF38.7
-OCH312.4

Future Directions

  • Synthetic Innovation : Explore photoredox catalysis for greener cyclopropane synthesis .
  • Multi-Omics Integration : Combine transcriptomics and metabolomics to map compound effects .

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